
3-(4-((3-氯-4-氟苯基)磺酰基)哌嗪-1-基)-6-苯基吡哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a synthetic molecule that has been studied for its potential inhibitory effects on tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . This fragment has been shown to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), and the additional chlorine atom enhances inhibitory activity .Chemical Reactions Analysis
The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the AbTYR inhibition .科学研究应用
治疗中的哌嗪衍生物
哌嗪衍生物,包括3-(4-((3-氯-4-氟苯基)磺酰基)哌嗪-1-基)-6-苯基吡哒嗪等化合物,因其治疗应用而被广泛研究。这些化合物由于其多功能性和存在于广泛的治疗剂中,在药物的合理设计中具有重要意义。它们已被用于抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂、抗炎和成像剂的治疗中。对哌嗪核心的修饰会导致药用潜力的显着差异,使这些衍生物成为药物发现的灵活构建模块。基于哌嗪的分子治疗研究反映了该实体的广泛潜力,该实体以前仅被认为仅限于 CNS 活性。涵盖哌嗪环各种活性的研究的增加表明了这种药效团的成功出现 (Rathi 等,2016)。
代谢和处置
芳基哌嗪衍生物,如 3-(4-((3-氯-4-氟苯基)磺酰基)哌嗪-1-基)-6-苯基吡哒嗪,经历广泛的全身性和全身性代谢,包括依赖 CYP3A4 的 N-去烷基化以形成 1-芳基-哌嗪。已知这些代谢物与其血清素受体相关效应及其在组织(包括大脑)中的分布。代谢物与母体药物的比率在个体之间可能差异很大,反映了 CYP3A4 和 CYP2D6 等酶的表达和活性的个体变异性。这种变异性强调了在芳基哌嗪衍生物的治疗使用中个性化方法的重要性 (Caccia,2007)。
抗分枝杆菌应用
哌嗪衍生物在抗分枝杆菌应用中也具有重要意义。含有哌嗪作为必需亚基的分子已显示出对结核分枝杆菌 (MTB) 的潜在活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。基于哌嗪的有效抗结核分子的设计、原理和构效关系 (SAR) 已被广泛探索,突出了该部分在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂中的重要性 (Girase 等,2020)。
哌嗪和吗啉的药学应用
哌嗪和吗啉衍生物表现出广泛的药学应用。这些类似物的体外和体内药物化学研究表明具有有效的药效团活性。已经开发了各种合成这些衍生物的方法,反映了哌嗪和吗啉类似物的合成和潜在药学应用的当前趋势 (Mohammed 等,2015)。
作用机制
Target of Action
The primary target of the compound “3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine” is Tyrosinase (EC 1.14.18.1) . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It is implicated in melanin production in various organisms .
Mode of Action
The compound interacts with the catalytic site of Tyrosinase . The presence of the 3-chloro-4-fluorophenyl fragment in the compound is an important structural feature that improves the inhibition of Tyrosinase . This interaction results in the inhibition of Tyrosinase, thereby affecting the production of melanin .
Biochemical Pathways
The inhibition of Tyrosinase by the compound affects the melanin production pathway . Overproduction of melanin is related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the compound’s action on Tyrosinase can have downstream effects on these conditions.
Pharmacokinetics
The compound’s potency as a tyrosinase inhibitor is indicated by its ic 50 values, spanning from 019 to 172 μM . This suggests that the compound has a good bioavailability and can effectively interact with its target.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Tyrosinase and the subsequent reduction in melanin production . This can potentially alleviate conditions associated with overproduction of melanin, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
生化分析
Biochemical Properties
Compounds with similar structures, such as those containing the 3-chloro-4-fluorophenyl motif, have been found to interact with enzymes like tyrosinase . These interactions can lead to the inhibition of the enzyme, affecting the production of melanin
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2S/c21-17-14-16(6-7-18(17)22)29(27,28)26-12-10-25(11-13-26)20-9-8-19(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDBSSYPMJRFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

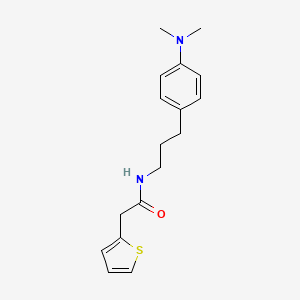
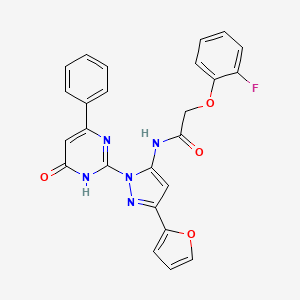
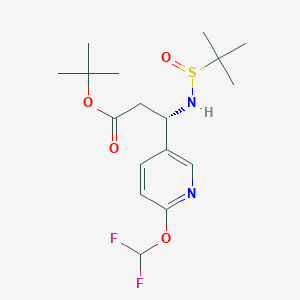
![2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2453036.png)
![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2453038.png)
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)
![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)


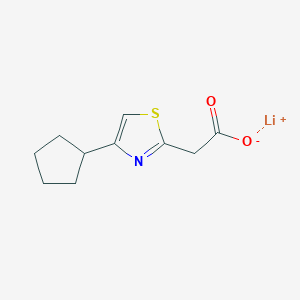
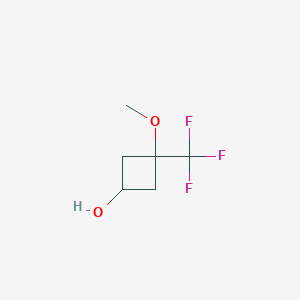


![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)